molecular formula C10H14ClN3 B6171120 2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2445784-43-8

2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No. B6171120
CAS RN: 2445784-43-8
M. Wt: 211.7
InChI Key:
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Description

The compound “2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of 2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride was established on the basis of X-ray structural analysis . The compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Mechanism of Action

While the specific mechanism of action for “2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride” is not mentioned in the retrieved papers, it’s worth noting that imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem . The possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses, is an undoubted advantage of these reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride' involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethylene diamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyridine", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "2-methylimidazo[1,2-a]pyridine is reacted with ethylene diamine in the presence of a suitable solvent and catalyst to form 2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine.", "The resulting amine is then quaternized with hydrochloric acid to form the hydrochloride salt of the final compound." ] }

CAS RN

2445784-43-8

Product Name

2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride

Molecular Formula

C10H14ClN3

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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